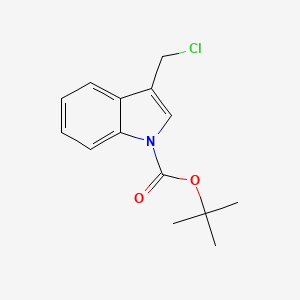

tert-butyl 3-(chloromethyl)indole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(chloromethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUMVUOIQYDWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747337 | |

| Record name | tert-Butyl 3-(chloromethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862704-32-3 | |

| Record name | tert-Butyl 3-(chloromethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 3-(Chloromethyl)indole-1-carboxylate

Introduction

Tert-butyl 3-(chloromethyl)indole-1-carboxylate is a pivotal bifunctional molecule in modern synthetic chemistry. Its structure incorporates a Boc-protected indole nitrogen, rendering the otherwise reactive N-H group inert to many reagents, and a reactive chloromethyl group at the C3 position. This strategic combination makes it an invaluable electrophilic building block for the construction of more complex molecular architectures.

Notably, this intermediate is crucial in the synthesis of pharmacologically active compounds, including analogues of the potent Duocarmycin class of antitumor antibiotics. The chloromethyl group serves as a reactive handle for alkylation of nucleophiles, enabling the covalent modification of biological targets or the assembly of elaborate drug scaffolds. This guide provides an in-depth, field-proven pathway for the reliable synthesis of this key intermediate, designed for researchers and professionals in chemical and pharmaceutical development. The synthesis is presented as a two-step sequence commencing from commercially available indole-3-methanol.

Overall Synthesis Pathway

The synthesis is efficiently executed in two sequential steps:

-

Protection: The indole nitrogen of indole-3-methanol is protected with a tert-butoxycarbonyl (Boc) group to yield tert-butyl 3-(hydroxymethyl)indole-1-carboxylate.

-

Chlorination: The primary hydroxyl group is subsequently converted to a chloride via an Appel reaction to furnish the final product.

The complete workflow is illustrated below.

Caption: Overall two-step synthesis pathway.

Step 1: N-Boc Protection of Indole-3-methanol

Reaction Scheme

Mechanism and Rationale

The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the indole nitrogen. It is robust enough to withstand a variety of reaction conditions, including the subsequent chlorination step, yet it can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid) without affecting other functional groups.[1] The protection proceeds via nucleophilic attack of the indolide anion on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O.

The reaction is initiated by deprotonating the indole N-H with a strong, non-nucleophilic base such as sodium hydride (NaH). This generates a highly nucleophilic indolide anion. This anion then attacks one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, displacing a tert-butoxide group which decomposes to isobutylene and carbon dioxide, and leaving the stable Boc-protected indole. The use of an aprotic solvent like tetrahydrofuran (THF) is crucial as it does not interfere with the strong base.

Detailed Experimental Protocol

-

Preparation: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add indole-3-methanol (5.00 g, 33.97 mmol, 1.0 equiv.).

-

Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the solid is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.63 g, 40.76 mmol, 1.2 equiv.) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 8.15 g, 37.37 mmol, 1.1 equiv.) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the (Boc)₂O solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Work-up: Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: 30-40% ethyl acetate in hexanes) to yield tert-butyl 3-(hydroxymethyl)indole-1-carboxylate as a white solid.

Characterization Data

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₄H₁₇NO₃

-

Molecular Weight: 247.29 g/mol [2]

-

Expected Yield: 85-95%

-

NMR Data: Consistent with the structure reported in public databases.[2]

Step 2: Chlorination of tert-Butyl 3-(hydroxymethyl)indole-1-carboxylate

Reaction Scheme

Mechanism and Rationale

The conversion of the primary alcohol to the corresponding alkyl chloride is achieved using the Appel reaction.[3][4][5] This reaction offers mild and neutral conditions, which are ideal for substrates that may be sensitive to acidic or basic reagents, such as the Boc-protected indole ring. The driving force for the reaction is the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

The mechanism proceeds in several steps:

-

Phosphonium Salt Formation: Triphenylphosphine (PPh₃) acts as a nucleophile, attacking a chlorine atom of carbon tetrachloride (CCl₄) to form a phosphonium intermediate and the trichloromethanide anion (CCl₃⁻).

-

Alkoxide Formation: The CCl₃⁻ anion is a strong enough base to deprotonate the alcohol, forming chloroform (CHCl₃) and an alkoxide.

-

Oxyphosphonium Intermediate: The resulting alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a chloride ion and forming a key alkoxyphosphonium intermediate.

-

Sₙ2 Displacement: The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group in an Sₙ2 fashion. This results in the formation of the desired alkyl chloride and the highly stable triphenylphosphine oxide (TPPO).

Caption: Simplified mechanism of the Appel reaction.

Detailed Experimental Protocol

-

Preparation: To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-(hydroxymethyl)indole-1-carboxylate (5.00 g, 20.22 mmol, 1.0 equiv.) and triphenylphosphine (PPh₃, 6.36 g, 24.26 mmol, 1.2 equiv.).

-

Dissolution: Add 100 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all solids are dissolved.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Chlorinating Agent Addition: Add carbon tetrachloride (CCl₄, 2.92 mL, 30.33 mmol, 1.5 equiv.) dropwise to the stirred solution over 10 minutes. Caution: CCl₄ is toxic and environmentally hazardous; handle with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Concentration: Upon completion, remove the solvent under reduced pressure.

-

Purification: The resulting residue will contain the product and the byproduct, triphenylphosphine oxide (TPPO). Direct purification by flash column chromatography on silica gel (eluent: 10-15% ethyl acetate in hexanes) will separate the product from TPPO. An alternative method to remove the bulk of TPPO is to triturate the crude residue with cold diethyl ether, in which TPPO is poorly soluble. The ether solution can then be filtered, concentrated, and chromatographed.

-

Final Product: The purified product, this compound, is typically obtained as a white or pale yellow solid.

Data Summary

| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Typical Yield | Purity (Post-Chroma.) |

| 1 | Indole-3-methanol | (Boc)₂O, NaH | 1 : 1.1 : 1.2 | THF | 85-95% | >98% |

| 2 | tert-Butyl 3-(hydroxymethyl)indole-1-carboxylate | PPh₃, CCl₄ | 1 : 1.2 : 1.5 | DCM | 80-90% | >98% |

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to this compound, a critical intermediate for pharmaceutical research and development. The initial Boc protection effectively shields the indole nitrogen, allowing for a clean and selective chlorination of the C3-hydroxymethyl group via the Appel reaction. The mild conditions of the Appel reaction are particularly advantageous, preserving the integrity of the Boc-protecting group and the indole core. This guide offers a validated protocol that can be readily implemented and scaled to meet the demands of advanced organic synthesis.

References

-

Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Retrieved from [Link]

-

Chem-Station. (2014, March 24). Appel Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

tert-butyl 3-(chloromethyl)indole-1-carboxylate mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of tert-butyl 3-(chloromethyl)indole-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal intermediate in synthetic organic and medicinal chemistry. We will dissect its core reactivity, focusing on the synergistic roles of the N-tert-butoxycarbonyl (Boc) protecting group and the C-3 chloromethyl moiety. The primary mechanism of action, centered on its electrophilic character, will be elucidated through detailed discussions of nucleophilic substitution pathways. Furthermore, this guide will present its practical applications in the synthesis of complex molecular architectures, including indole alkaloids and pharmacologically active compounds.[1][2][3] Detailed experimental protocols, supported by mechanistic rationale, are provided to equip researchers with the knowledge for its effective utilization.

Introduction: A Versatile Building Block

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] this compound has emerged as a highly valuable and versatile building block for the elaboration of this key heterocycle. Its utility stems from a carefully designed molecular architecture:

-

An indole core , the foundational heterocyclic system.

-

A chloromethyl group at the C-3 position , which acts as a potent electrophilic handle for introducing a variety of substituents.

-

A tert-butoxycarbonyl (Boc) group protecting the indole nitrogen (N-1) , which modulates the reactivity of the indole ring and prevents undesirable side reactions.

This strategic combination of functional groups allows for precise and regioselective modifications of the indole nucleus, making it an indispensable tool in the synthesis of complex target molecules. This guide will delve into the mechanistic principles that govern its reactivity and showcase its application in contemporary chemical synthesis.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved from its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)indole-1-carboxylate.[4][5] The conversion of the hydroxymethyl group to a chloromethyl group can be accomplished using various chlorinating agents. A common method involves reaction with thionyl chloride, which proceeds via a chlorosulfite intermediate, followed by nucleophilic attack by a chloride ion. Milder reagents can also be employed to avoid potential cleavage of the acid-sensitive Boc group.

| Property | Value |

| Molecular Formula | C₁₄H₁₆ClNO₂ |

| Molecular Weight | 265.73 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |

Core Reactivity and Mechanistic Principles

The mechanism of action of this compound is fundamentally defined by the interplay between the N-Boc group and the C-3 chloromethyl group.

The Role of the N-Boc Protecting Group

The Boc group is not merely a passive spectator; it plays a crucial role in directing the reactivity of the molecule:

-

Reduced Nucleophilicity: The electron-withdrawing nature of the carbamate functionality decreases the electron density of the indole ring system, reducing its overall nucleophilicity. This prevents self-polymerization or unwanted reactions at other positions of the indole core.

-

Enhanced Stability: The Boc group provides steric hindrance and electronic stabilization, making the compound generally more stable and easier to handle compared to its N-unprotected counterpart.

-

Facile Deprotection: The Boc group can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid), allowing for subsequent functionalization of the indole nitrogen.[1]

The Electrophilic Nature of the 3-Chloromethyl Group: Sₙ2 Pathway

The primary mode of action for this reagent is its function as an electrophile in nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles.

The reaction typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted step, the nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the chloride ion, which serves as a good leaving group.

This mechanism is favored by the use of strong nucleophiles and polar aprotic solvents. The steric accessibility of the primary benzylic-like carbon further supports the Sₙ2 pathway.

Applications in Synthetic Chemistry: Building Complex Molecules

The electrophilic nature of this compound makes it a cornerstone for the C-3 alkylation of indoles, a common strategy in the synthesis of natural products and their analogues.[6][7]

Synthesis of Indole Alkaloid Precursors

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant biological activity.[1][2][8] this compound is an ideal starting material for introducing side chains that can be further elaborated into the complex frameworks of these alkaloids. For example, reaction with various carbon or heteroatom nucleophiles allows for the construction of key intermediates for compounds like those in the duocarmycin family of antitumor agents, which are known to alkylate DNA.[9]

Preparation of Biologically Active Indole Derivatives

The indole-3-yl-methyl motif is a common feature in many pharmacologically active compounds. By reacting this compound with nucleophiles such as amines, thiols, or enolates, a diverse library of potential drug candidates can be synthesized.[10] These derivatives are often screened for a range of biological activities, including anticancer, antimicrobial, and antiviral properties.[10]

Experimental Protocols: A Practical Workflow

Herein, we provide a representative protocol for the C-alkylation of a nucleophile using this compound.

Protocol: Sₙ2 Alkylation of Diethyl Malonate

This protocol describes the reaction of this compound with the enolate of diethyl malonate.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nucleophile:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

-

Cool the flask to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) to the stirred solvent. Rationale: NaH is a strong base used to deprotonate diethyl malonate, forming the nucleophilic enolate. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

-

Slowly add diethyl malonate (1.0 equivalent) dropwise to the suspension.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

-

-

Alkylation Reaction:

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of the electrophile dropwise to the enolate suspension at 0 °C. Rationale: Slow addition helps to control the reaction temperature and minimize potential side reactions.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Rationale: This step neutralizes the excess NaH and protonates the enolate.

-

Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

-

Separate the organic layer, and extract the aqueous layer with EtOAc (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Rationale: These steps remove water and inorganic salts from the product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired C-alkylated product.

-

Conclusion

This compound is a powerful and versatile synthetic intermediate whose mechanism of action is centered on its function as a C-3 indole electrophile. The strategic presence of the N-Boc group is critical for modulating reactivity and ensuring selective transformations. Through its participation in nucleophilic substitution reactions, this reagent provides a reliable and efficient pathway for the construction of a wide array of complex indole-containing molecules, solidifying its importance in the fields of drug discovery and natural product synthesis.

References

- Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. (2023).

- Synthesis of Indole Alkaloids. (n.d.). Encyclopedia MDPI.

- Tert-butyl 4-(chloromethyl)

- tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Deriv

- N-Boc-3-(chloromethyl)aniline | 219706-58-8. (n.d.). Benchchem.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.).

- (S)-Tert-Butyl 1-(Chloromethyl)-5-Hydroxy-1H-Benzo[E]Indole-3(2H). (n.d.). Sigma Aldrich.

- Indole alkaloids – Knowledge and References. (n.d.). Taylor & Francis.

- tert-butyl 3-chloro-1H-indole-5-carboxyl

- tert-butyl 3-methyl-1H-indole-1-carboxylate. (2025).

- tert-Butyl 1-indolecarboxyl

- Indole alkaloid. (n.d.). Wikipedia.

- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester. (n.d.). Chem-Impex.

- tert-Butyl 3-(hydroxymethyl)

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry.

- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.).

- Dehydroxylated C-3 Alkylation of Indole Accompanied by 1,2-Sulfur Migr

- 3-Alkenylation or 3-alkylation of indole with propargylic alcohols: construction of 3,4-dihydrocyclopenta[b]indole and 1,4-dihydrocyclopenta[b]indole in the presence of different c

Sources

- 1. Synthesis of Indole Alkaloids | Encyclopedia MDPI [encyclopedia.pub]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dehydroxylated C-3 Alkylation of Indole Accompanied by 1,2-Sulfur Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Alkenylation or 3-alkylation of indole with propargylic alcohols: construction of 3,4-dihydrocyclopenta[b]indole and 1,4-dihydrocyclopenta[b]indole in the presence of different catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 9. Sigma Aldrich (S)-Tert-Butyl 1-(Chloromethyl)-5-Hydroxy-1H-Benzo[E]Indole-3(2H)-Carboxylate 500 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 10. Buy Tert-butyl 4-(chloromethyl)-1h-indole-1-carboxylate [smolecule.com]

Spectroscopic Data of tert-butyl 3-(chloromethyl)indole-1-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 3-(chloromethyl)indole-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's spectral characteristics to aid in its identification, characterization, and utilization in synthetic chemistry.

Introduction

This compound, also known as 1-Boc-3-(chloromethyl)indole, is a valuable building block in organic synthesis. The presence of the reactive chloromethyl group at the 3-position of the indole scaffold, combined with the protecting tert-butoxycarbonyl (Boc) group on the indole nitrogen, makes it a versatile precursor for the elaboration of more complex molecular architectures. Accurate and thorough spectroscopic analysis is paramount for confirming the identity and purity of this intermediate, ensuring the success of subsequent synthetic steps.

This guide will delve into the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of the expected spectral features and present experimental data for each technique.

Molecular Structure and Spectroscopic Correlations

The molecular structure of this compound dictates its spectroscopic signature. Understanding the relationship between the structure and the expected spectral data is crucial for accurate interpretation.

Figure 1. Molecular structure of this compound.

Synthesis and Spectroscopic Data Acquisition

The most common and effective method for the preparation of this compound is through the chlorination of its precursor, tert-butyl 3-(hydroxymethyl)indole-1-carboxylate.

Synthetic Protocol

A detailed and reliable protocol for the synthesis of the title compound is described by Moody and Pitts in the Journal of the Chemical Society, Perkin Transactions 1 (1999). The general workflow is as follows:

Figure 2. General synthetic workflow for the preparation of the title compound.

Step-by-step methodology:

-

Mesylation: To a solution of tert-butyl 3-(hydroxymethyl)indole-1-carboxylate in dichloromethane (DCM) at 0 °C, triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at this temperature for a designated period.

-

Chloride Displacement: Lithium chloride is then added to the reaction mixture, and it is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Workup and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Data

The following data is consistent with the structure of this compound.

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1. ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.14 | d, J = 8.3 Hz | 1H | H-4 |

| 7.63 | s | 1H | H-2 |

| 7.54 | d, J = 7.5 Hz | 1H | H-7 |

| 7.35 | ddd, J = 8.3, 7.2, 1.2 Hz | 1H | H-6 |

| 7.27 | ddd, J = 8.0, 7.2, 1.0 Hz | 1H | H-5 |

| 4.88 | s | 2H | -CH ₂Cl |

| 1.67 | s | 9H | -C(CH ₃)₃ |

Interpretation:

-

The aromatic region (7.27-8.14 ppm) shows signals corresponding to the five protons of the indole ring system. The downfield shift of the H-4 proton is characteristic.

-

The singlet at 7.63 ppm is assigned to the H-2 proton of the indole ring.

-

A key signal is the singlet at 4.88 ppm, integrating to two protons, which is characteristic of the chloromethyl group (-CH₂Cl).

-

The prominent singlet at 1.67 ppm, integrating to nine protons, corresponds to the tert-butyl group of the Boc protecting group.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2. ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 149.7 | C =O (Boc) |

| 135.2 | C-7a |

| 130.3 | C-3a |

| 125.7 | C-2 |

| 124.8 | C-5 |

| 122.9 | C-6 |

| 119.4 | C-4 |

| 116.1 | C-3 |

| 115.2 | C-7 |

| 83.9 | -C (CH₃)₃ |

| 38.9 | -C H₂Cl |

| 28.2 | -C(C H₃)₃ |

Interpretation:

-

The carbonyl carbon of the Boc group is observed at 149.7 ppm.

-

The aromatic carbons of the indole ring appear in the range of 115.2-135.2 ppm.

-

The quaternary carbon of the tert-butyl group is found at 83.9 ppm, while the methyl carbons are at 28.2 ppm.

-

The carbon of the chloromethyl group gives a signal at 38.9 ppm.

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3. IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2979 | Medium | C-H stretch (aliphatic) |

| 1731 | Strong | C=O stretch (carbamate) |

| 1455 | Medium | C-H bend (aliphatic) |

| 1369 | Medium | C-H bend (t-butyl) |

| 1255 | Strong | C-O stretch (carbamate) |

| 1159 | Strong | C-O stretch (carbamate) |

| 749 | Strong | C-H bend (ortho-disubstituted benzene) |

| 695 | Medium | C-Cl stretch |

Interpretation:

-

The most prominent peak is the strong absorption at 1731 cm⁻¹, which is characteristic of the carbonyl stretching vibration of the Boc protecting group.

-

The C-H stretching vibrations of the aliphatic protons are observed around 2979 cm⁻¹.

-

The strong bands at 1255 and 1159 cm⁻¹ are due to the C-O stretching vibrations of the carbamate.

-

The band at 695 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

For this compound (C₁₄H₁₆ClNO₂), the expected molecular weight is approximately 265.08 g/mol for the most abundant isotopes.

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion should be observable.

-

Loss of tert-butyl group: A significant fragment corresponding to [M - C₄H₉]⁺ (m/z ≈ 208) is expected due to the facile loss of the tert-butyl cation.

-

Loss of Boc group: Fragmentation involving the loss of the entire Boc group ([M - C₅H₉O₂]⁺) would result in a fragment with m/z ≈ 164.

-

Loss of Chlorine: A peak corresponding to [M - Cl]⁺ (m/z ≈ 230) may also be observed.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The correlation between the ¹H NMR, ¹³C NMR, IR, and MS data is consistent with the assigned molecular structure. This information is critical for any researcher working with this versatile synthetic intermediate, ensuring the quality of the material and the reliability of subsequent experimental outcomes.

References

-

Moody, C. J.; Pitts, M. R. Synthesis of the Duocarmycin Antitumour Antibiotics. Journal of the Chemical Society, Perkin Transactions 1, 1999 , (21), 3137-3146. [Link]

1H NMR analysis of tert-butyl 3-(chloromethyl)indole-1-carboxylate

An In-depth Technical Guide to the ¹H NMR Analysis of tert-Butyl 3-(chloromethyl)indole-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in synthetic organic chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the principles, experimental protocols, and interpretation of the NMR data for this specific molecule. We delve into the causality behind experimental choices, provide a self-validating protocol for analysis, and ground the interpretation in authoritative spectroscopic principles. The guide includes detailed signal assignments, a summary of expected chemical shifts, and visual aids to facilitate a thorough understanding of the molecule's structural features as revealed by ¹H NMR spectroscopy.

Introduction: The Role of NMR in Characterizing Synthetic Intermediates

This compound is a valuable bifunctional molecule. The indole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The N-Boc protecting group provides stability and modulates reactivity, while the 3-chloromethyl group serves as a reactive handle for introducing various functionalities. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, and ¹H NMR spectroscopy is the primary analytical tool for this purpose.

This guide will systematically deconstruct the ¹H NMR spectrum of this compound, demonstrating how to extract detailed structural information from the chemical shifts, signal integrations, and spin-spin coupling patterns.[2][3]

Molecular Structure and Proton Environments

To interpret the spectrum, one must first identify all unique proton environments within the molecule. This compound has three distinct regions: the aliphatic tert-butyl and chloromethyl groups, and the aromatic indole core. Each unique proton or group of equivalent protons will give rise to a distinct signal in the ¹H NMR spectrum.[2]

Diagram 1: Molecular structure of this compound with key proton environments labeled.

Experimental Protocol for High-Fidelity Data Acquisition

The quality of the NMR data is directly dependent on a rigorous and well-planned experimental procedure. This section outlines a self-validating protocol designed for acquiring a clean, high-resolution spectrum.

Sample Preparation: The Foundation of Good Data

The choice of solvent and sample concentration is critical for preventing signal overlap and ensuring adequate signal-to-noise.

Step-by-Step Protocol:

-

Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to the compound's high solubility and the solvent's minimal interference in the aromatic region.[4] The residual CHCl₃ peak appears as a singlet at approximately 7.26 ppm.[5]

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of CDCl₃.

-

Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution in CDCl₃. TMS is the universally accepted reference standard, with its signal defined as 0.0 ppm.[6]

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is fully dissolved and the solution is homogeneous.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Causality Behind Choices:

-

Why CDCl₃? It is a relatively non-polar solvent that effectively dissolves the molecule. Its single residual peak is easily identified and typically does not obscure analyte signals.[4]

-

Why TMS? TMS is chemically inert, volatile (allowing for easy sample recovery), and its 12 equivalent protons give a sharp, intense singlet at a high-field position (0 ppm) that does not overlap with most organic proton signals.[3]

NMR Data Acquisition Parameters

These parameters are based on a standard 400 or 500 MHz NMR spectrometer.

Diagram 2: Standardized workflow for ¹H NMR analysis, from sample preparation to final structural elucidation.

Typical Acquisition Parameters:

-

Spectrometer Frequency: ≥ 400 MHz

-

Pulse Program: Standard 1D proton (zg30)

-

Acquisition Time (AQ): ~3-4 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

Number of Scans (NS): 8-16

-

Spectral Width (SW): ~16 ppm (from -2 to 14 ppm)

Expert Rationale:

-

A longer relaxation delay (D1) ensures complete relaxation of all protons, which is crucial for accurate signal integration, especially for the sharp singlet of the tert-butyl group.

-

Shimming is the process of optimizing the homogeneity of the magnetic field. Proper shimming is essential for achieving sharp peaks and resolving fine coupling patterns, particularly in the aromatic region.

Spectral Interpretation and Detailed Analysis

The ¹H NMR spectrum can be divided into three key regions: the upfield aliphatic region, the mid-field chloromethyl signal, and the downfield aromatic region.

Predicted Signal Assignments

The following table summarizes the predicted chemical shifts (δ), multiplicities, integration values, and assignments for each proton environment. These predictions are based on established chemical shift principles and data from analogous indole derivatives.[7][8]

| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| A | H-1' (tert-butyl) | ~ 1.65 | Singlet (s) | 9H | Standard aliphatic protons on a Boc protecting group. |

| B | H-8 (-CH₂Cl) | ~ 4.85 | Singlet (s) | 2H | Deshielded by the adjacent electronegative chlorine atom and the aromatic indole ring. |

| C | H-5, H-6 (Aromatic) | ~ 7.30 - 7.45 | Multiplet (m) | 2H | Typical chemical shift for protons on a benzene ring fused to a pyrrole system. |

| D | H-2 (Indole C2-H) | ~ 7.65 | Singlet (s) | 1H | This proton is adjacent to the indole nitrogen and is typically a sharp singlet in 3-substituted indoles. |

| E | H-4 (Aromatic) | ~ 7.70 | Doublet (d) | 1H | Located on the benzene portion of the indole, coupled to H-5. |

| F | H-7 (Aromatic) | ~ 8.15 | Doublet (d) | 1H | Significantly deshielded due to the anisotropic effect of the nearby carbonyl group of the N-Boc protector.[9] |

Detailed Analysis of Coupling Patterns

-

Aromatic Region (7.0 - 8.5 ppm): This is the most information-rich region.

-

H-4, H-5, H-6, H-7 form a coupled spin system.

-

H-4 and H-7 are expected to appear as doublets due to ortho-coupling with H-5 and H-6, respectively (typical J ≈ 7-8 Hz).

-

H-5 and H-6 will likely appear as a more complex multiplet, often resembling overlapping triplets or doublet of doublets, as they are coupled to each other and their respective neighbors.

-

The signal for H-2 is a singlet because it has no adjacent protons within three bonds to couple with. Its downfield shift is characteristic of its position on the electron-deficient pyrrole ring.

-

-

Aliphatic Region (0 - 5.0 ppm):

-

The tert-butyl protons (H-1') produce a sharp and intense singlet integrating to 9H. Its intensity serves as an excellent internal reference for verifying the integration of all other signals.

-

The chloromethyl protons (H-8) also appear as a singlet, as there are no neighboring protons. Its chemical shift around 4.85 ppm is a key diagnostic signal, confirming the presence of the -CH₂Cl moiety attached to the electron-rich C3 position of the indole.

-

Common Pitfalls and Troubleshooting

-

Water Peak: A broad singlet around 1.5-1.6 ppm in CDCl₃ can sometimes appear due to moisture. Using dry solvent and glassware minimizes this.

-

Grease: Signals from vacuum grease (if used in synthesis/purification) can appear as broad multiplets in the 0.5-1.5 ppm range.

-

Solvent Impurities: Always check for minor peaks corresponding to common laboratory solvents like acetone (~2.17 ppm) or ethyl acetate (~2.05, 4.12, 1.26 ppm) which may be present from the purification process.[5][10]

-

Compound Instability: The 3-chloromethyl group can be labile. The appearance of signals corresponding to the hydrolyzed product, tert-butyl 3-(hydroxymethyl)indole-1-carboxylate (with a -CH₂OH signal around 4.9 ppm and a broad -OH signal), could indicate sample degradation.[11]

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and unambiguous fingerprint for its structural verification. The key diagnostic signals include the intense 9H singlet for the tert-butyl group at ~1.65 ppm, the deshielded 2H singlet for the chloromethyl group at ~4.85 ppm, and the characteristic downfield doublet for the H-7 proton at ~8.15 ppm, which confirms the N-Boc protection. By following the detailed protocol and interpretation guide presented, researchers can confidently confirm the identity, assess the purity, and ensure the integrity of this critical synthetic intermediate, facilitating its successful application in drug discovery and development pipelines.

References

- Zhu, W., Zhang, Q., Bao, X., Lin, Y., Xu, G., & Zhou, H. (2022). Supporting Information For: Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. The Royal Society of Chemistry.

- ¹H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Monoindole Alkaloids from a Marine Sponge Spongosorites sp.

- Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

-

Indole at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

- ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1 in... (n.d.).

- ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0061749). (n.d.).

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Lindel, T., & Marsch, N. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC - NIH.

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved from [Link]

- Short Summary of 1H-NMR Interpretation. (n.d.). University of Colorado Boulder.

- Chemical shifts. (n.d.). University of Regensburg.

- Ibrar, A., et al. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

-

The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]

-

¹H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.

- Kumar, R., et al. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate.

-

tert-butyl 3-methyl-1H-indole-1-carboxylate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

- Li, Y., et al. (2024).

-

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

tert-butyl 3-(aminooxymethyl)-1H-indole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrum of Tert-butyl 3-(chloromethyl)indole-1-carboxylate

This guide provides an in-depth analysis of the mass spectrometric behavior of tert-butyl 3-(chloromethyl)indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document elucidates the expected fragmentation patterns under common ionization techniques, explains the underlying chemical principles, and provides a robust experimental framework for its characterization.

Introduction: The Significance of Structural Verification

This compound is a versatile building block, featuring a reactive chloromethyl group at the 3-position of the indole scaffold, while the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The precise structural confirmation of this molecule is paramount to ensure the integrity of subsequent synthetic steps. Mass spectrometry serves as a powerful tool for this purpose, providing not only the molecular weight but also a detailed fragmentation fingerprint that confirms its structural identity. This guide will delve into the predictable fragmentation pathways of this molecule, offering a roadmap for its unambiguous identification.

Foundational Principles: Ionization and Fragmentation

The mass spectrum of a compound is highly dependent on the ionization technique employed. For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each providing complementary information.

-

Electron Ionization (EI): This hard ionization technique involves bombarding the molecule with high-energy electrons, leading to extensive fragmentation. The resulting spectrum is rich in fragment ions, offering a detailed structural puzzle to be solved.

-

Electrospray Ionization (ESI): A soft ionization technique, ESI typically protonates or forms adducts of the analyte molecule (e.g., [M+H]⁺, [M+Na]⁺), resulting in a prominent molecular ion peak with minimal fragmentation. This is particularly useful for confirming the molecular weight.[1] Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation of the selected molecular ion.

Predicted Mass Spectrum and Fragmentation Pathways

The structure of this compound contains several key functionalities that will dictate its fragmentation behavior: the N-Boc protecting group, the indole core, and the chloromethyl substituent.

Isotopic Pattern of Chlorine

A hallmark of a chlorine-containing compound in mass spectrometry is the presence of a characteristic isotopic pattern for any chlorine-containing fragment. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the mass spectrum will exhibit a pair of peaks for each chlorine-containing ion, separated by two mass-to-charge units (m/z), with the peak at the lower m/z (M+) being three times more intense than the one at the higher m/z (M+2).[2][3]

Fragmentation of the N-Boc Group

The tert-butoxycarbonyl (Boc) protecting group is known for its characteristic fragmentation patterns.[1][4][5] Common losses include:

-

Loss of isobutylene (C₄H₈): A neutral loss of 56 Da, resulting from a McLafferty-type rearrangement.[1]

-

Loss of the entire Boc group (C₅H₉O₂): A radical loss of 100 Da.

-

Loss of tert-butanol (C₄H₁₀O): A neutral loss of 74 Da.

-

Loss of the tert-butyl cation ((CH₃)₃C⁺): A fragment ion at m/z 57.

Fragmentation of the Indole Core and Chloromethyl Group

The indole ring itself is a stable aromatic system, but the chloromethyl group at the 3-position is a reactive site that will influence fragmentation. Expected fragmentation pathways involving these moieties include:

-

Loss of a chlorine radical (•Cl): Leading to the formation of a stable methyleneindole cation.

-

Loss of chloromethyl radical (•CH₂Cl): A fragmentation pathway cleaving the bond between the indole ring and the substituent.

-

Rearrangement and ring expansion: Indole derivatives are known to undergo complex rearrangements upon ionization.[6][7][8]

Proposed Fragmentation Scheme (ESI-MS/MS)

Under ESI conditions, the protonated molecule [M+H]⁺ would be the parent ion. Collision-induced dissociation (CID) would likely initiate fragmentation of the Boc group, being the most labile part of the molecule.

Caption: Experimental workflow for the mass spectrometric analysis.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. By understanding the characteristic fragmentation pathways of the N-Boc group, the indole core, and the chloromethyl substituent, researchers can confidently identify and characterize this important synthetic intermediate. The presence of the chlorine isotope pattern serves as a definitive marker, while the predictable losses from the Boc group and fragmentation of the indole side chain offer a robust method for structural confirmation. The experimental protocols outlined in this guide provide a solid foundation for obtaining high-quality, interpretable mass spectra, ensuring the integrity of research and development in the chemical sciences.

References

- de Hoffmann, E., & Stroobant, V. (2007).

- El-Aneed, A., Cohen, A., & Banoub, J. (2009). Mass Spectrometry, Review of the Basics: Electrospray, MALDI, and Commonly Used Mass Analyzers. Applied Spectroscopy Reviews, 44(3), 210-230.

-

Gomes, A. F., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [4]4. Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.

- Powers, J. C. (1968). Mass spectrometry of indole alkaloids. Journal of Organic Chemistry, 33(5), 2044-2050.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Wan, H., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 62, 126-134. [9]8. Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons.

-

Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link] [2]10. Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electron impact mass spectrometry of indole derivatives (1996) | J. Gonzalo Rodríguez | 11 Citations [scispace.com]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 8. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

- 9. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of tert-butyl 3-(chloromethyl)indole-1-carboxylate

An In-Depth Technical Guide to tert-Butyl 3-(Chloromethyl)indole-1-carboxylate: Properties, Synthesis, and Handling

Introduction

This compound is a key bifunctional intermediate compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure is characterized by an indole core protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group, and a reactive chloromethyl substituent at the versatile C3 position. This unique combination makes it an invaluable building block for the synthesis of a wide array of more complex indole derivatives. The Boc group provides stability and enhances solubility in organic solvents while allowing for facile deprotection under acidic conditions. The chloromethyl group serves as a potent electrophilic site, enabling controlled alkylation of various nucleophiles.

This guide serves as a comprehensive technical resource for scientists and drug development professionals. It provides a detailed overview of the compound's physical and chemical properties, a validated protocol for its synthesis from a common precursor, insights into its chemical reactivity, and essential guidelines for its safe handling and storage.

Chemical and Physical Properties

The precise physical properties of this compound are not extensively documented in single, consolidated sources. However, by combining calculated data and information from closely related analogues, a reliable profile can be established. Its precursor, tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, is a yellow to brown solid, and its bromo-analogue is also a solid, suggesting a similar physical state.[1]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source / Comment |

| IUPAC Name | This compound | Standard nomenclature |

| Synonyms | 1-Boc-3-(chloromethyl)indole | Common abbreviation |

| Molecular Formula | C₁₄H₁₆ClNO₂ | Calculated |

| Molecular Weight | 265.73 g/mol | Calculated |

| Appearance | Expected to be a white to pale yellow solid | Inferred from hydroxyl and bromo analogues.[1] |

| Melting Point | Data not available in literature | Likely a solid at room temperature. |

| Boiling Point | Not applicable; likely decomposes upon heating | |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF); Insoluble in water | Based on its chemical structure and general properties of similar compounds. |

| Stability | The Boc group is labile to strong acids. The chloromethyl group is reactive towards nucleophiles and moisture. |

Synthesis and Characterization

The most common and direct route for preparing this compound is through the chlorination of its alcohol precursor, tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate.[1][2] This transformation can be achieved using various standard chlorinating agents.

Synthetic Pathway Visualization

The following diagram illustrates the one-step conversion from the hydroxymethyl precursor.

Caption: Synthesis of the target chloride from its alcohol precursor.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a robust method for the chlorination of the alcohol precursor. It is designed as a self-validating system, concluding with purification and characterization to ensure product identity and purity.

Materials:

-

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (1.0 eq)[2]

-

Thionyl chloride (SOCl₂, 1.2 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Reaction Setup: Dissolve tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Rationale: Anhydrous conditions are critical as thionyl chloride reacts violently with water. The inert atmosphere prevents side reactions, and cooling to 0 °C helps to control the initial exothermic reaction.

-

-

Reagent Addition: Slowly add pyridine to the stirred solution, followed by the dropwise addition of thionyl chloride over 10-15 minutes.

-

Rationale: Pyridine acts as a base to neutralize the HCl gas produced during the reaction, preventing the acid-labile Boc group from being cleaved and driving the reaction to completion. Slow addition is crucial for safety and temperature control.

-

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup and Extraction: Quench the reaction by carefully pouring the mixture into a separatory funnel containing cold saturated NaHCO₃ solution. Extract the aqueous layer three times with DCM.

-

Rationale: The NaHCO₃ wash neutralizes any remaining acid and unreacted thionyl chloride. Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: The brine wash removes residual water from the organic phase. Na₂SO₄ is a neutral drying agent that removes the last traces of moisture before solvent evaporation.

-

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Rationale: Chromatography separates the desired product from any unreacted starting material, byproducts, and baseline impurities, yielding the pure compound.

-

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticipated Spectroscopic Profile

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include a characteristic singlet for the chloromethyl protons (-CH₂Cl) around 4.7 ppm, a singlet for the nine protons of the tert-butyl group at approximately 1.6 ppm, and a series of multiplets in the aromatic region (7.2-8.2 ppm) corresponding to the indole ring protons.

-

Mass Spectrometry (ESI): The expected mass-to-charge ratio (m/z) for the sodium adduct [M+Na]⁺ would be approximately 288.08.

Reactivity and Applications in Drug Development

The primary utility of this compound stems from the reactivity of the C-Cl bond. The chlorine atom is a good leaving group, making the adjacent methylene carbon a strong electrophilic center. This allows the compound to function as a versatile alkylating agent for a wide range of nucleophiles, including:

-

Amines (primary and secondary)

-

Thiols

-

Phenols

-

Carboxylates

This reactivity is extensively leveraged in the construction of compound libraries for drug discovery. By reacting this intermediate with diverse sets of nucleophiles, researchers can rapidly generate novel indole derivatives to explore structure-activity relationships (SAR) for various biological targets. Indole scaffolds are central to many pharmacologically active molecules, and this reagent provides a direct entry point for elaborating the C3 position, a common site for modulating biological activity.[1]

Safety, Storage, and Handling

Hazard Profile:

-

As an alkylating agent, this compound should be handled as a potentially toxic and corrosive substance.

-

It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.[3] Direct contact and inhalation must be strictly avoided.

Handling Precautions:

-

Always handle this compound inside a certified chemical fume hood.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

-

Take measures to prevent the buildup of electrostatic charge.[4]

Storage Recommendations:

-

Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent degradation from moisture.

-

Keep in a cool, dry, and well-ventilated place. For long-term stability, refrigeration at 2-8°C is recommended, similar to its precursors and related compounds.[1][6]

Conclusion

This compound is a high-value synthetic intermediate whose utility far outweighs the limited availability of its direct physical data. Its predictable synthesis from the corresponding alcohol, combined with the dual functionality of a stable Boc-protecting group and a highly reactive electrophilic chloromethyl handle, makes it an indispensable tool. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the creation of novel and complex molecular architectures.

References

- Sundin, C., Moverare, R., Sauer, S., Kjellander, P., Hansson, A., Lerner, U. H., & Ohlsson, C. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4799. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10299587/

- Fisher Scientific. (2015). Safety Data Sheet: tert-Butyl chloride. Available at: https://www.fishersci.com/msds?productName=AC108210010

- ChemSynthesis. (n.d.). tert-butyl 3-chloro-1H-indole-5-carboxylate. Retrieved May 20, 2025, from https://www.chemsynthesis.com/base/chemical-structure-143007.html

- Sigma-Aldrich. (n.d.). (S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate. Retrieved May 20, 2025, from https://www.sigmaaldrich.com/US/en/product/aldrich/130007-86-2

- Sigma-Aldrich. (2025). Safety Data Sheet: tert-Butyl 3-(chloromethyl)-1H-indole-1-carboxylate. Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/b89205

- Cayman Chemical. (2025). Safety Data Sheet: Indole-3-carboxaldehyde. Available at: https://www.caymanchem.com/msdss/31328m.pdf

- AAPPTec. (n.d.). Safety Data Sheet: H-D-Thr(tBu)-OMe HCl. Retrieved May 20, 2025, from https://www.aapptec.com/MSDS/AHT226.pdf

- CymitQuimica. (2024). Safety Data Sheet: tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate. Available at: https://www.cymitquimica.com/pdf/F786467_msds.pdf

- PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved May 20, 2025, from https://pubchem.ncbi.nlm.nih.gov/compound/2764519

- PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved May 20, 2025, from https://pubchem.ncbi.nlm.nih.gov/compound/11075767

- Chem-Impex. (n.d.). 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester. Retrieved May 20, 2025, from https://www.chemimpex.com/products/07043

- Chemical Synthesis Database. (n.d.). tert-butyl 3-methyl-1H-indole-1-carboxylate. Retrieved May 20, 2025, from https://www.chemsynthesis.com/base/chemical-structure-39726.html

- Wang, X., et al. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. MDPI. Available at: https://www.mdpi.com/1420-3049/25/1/102

- Sigma-Aldrich. (n.d.). tert-Butyl 1-indolecarboxylate. Retrieved May 20, 2025, from https://www.sigmaaldrich.com/US/en/product/aldrich/75400-67-8

- The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved May 20, 2025, from https://www.rsc.

- Pharmaffiliates. (n.d.). tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Retrieved May 20, 2025, from https://www.pharmaffiliates.

- CymitQuimica. (n.d.). tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate. Retrieved May 20, 2025, from https://www.cymitquimica.

- Sigma-Aldrich. (n.d.). tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate. Retrieved May 20, 2025, from https://www.sigmaaldrich.com/US/en/product/aldrich/mfcd05864361

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. peptide.com [peptide.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

The Strategic Role of tert-Butyl 3-(Chloromethyl)indole-1-carboxylate in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for thousands of biologically active compounds and approved pharmaceuticals.[1] The strategic functionalization of this privileged scaffold is therefore of paramount importance in drug discovery. This guide provides a comprehensive analysis of tert-butyl 3-(chloromethyl)indole-1-carboxylate, a pivotal building block that has enabled significant advances in the synthesis of complex, indole-containing molecules. We will dissect its synthesis, explore the nuanced interplay of its functional groups that dictates its reactivity, and detail its application in key synthetic transformations, including Friedel-Crafts alkylations and nucleophilic substitutions. This document serves as a technical resource for researchers aiming to leverage this versatile reagent for the efficient construction of novel molecular architectures.

Introduction: The Architectural Significance of a Bifunctional Reagent

At its core, the utility of this compound stems from a deliberate molecular design that addresses common challenges in indole chemistry. The structure features three key components:

-

The Indole Scaffold: A highly sought-after heterocyclic motif in pharmacologically active compounds.[1][2]

-

The N-tert-Butoxycarbonyl (Boc) Group: An essential protecting group on the indole nitrogen. The electron-withdrawing nature of the Boc group prevents the lone pair on the nitrogen from participating in undesired side reactions and stabilizes the molecule.[3] This protection is crucial as the unprotected indole nitrogen is nucleophilic and can interfere with many synthetic transformations. The Boc group can be readily removed under acidic conditions, allowing for subsequent functionalization at the N1 position.[3]

-

The C3-Chloromethyl Group: This functionality at the 3-position of the indole ring serves as a potent and versatile electrophilic handle. It behaves as a benzylic-type halide, making it an excellent substrate for both nucleophilic substitution and Lewis acid-mediated alkylation reactions.[2]

This combination of a protected, stable indole core with a highly reactive electrophilic site at the C3 position makes this compound a superior building block for introducing the critical indolyl-3-methyl moiety into target molecules.

Synthesis of the Reagent: A Controlled Functionalization Pathway

The preparation of this compound is typically achieved from its corresponding alcohol, tert-butyl 3-(hydroxymethyl)indole-1-carboxylate. This precursor is commercially available or can be synthesized from indole-3-methanol. The transformation of the hydroxymethyl group to a chloromethyl group requires a chlorinating agent that is compatible with the Boc-protected indole ring.

Experimental Protocol: Synthesis via Appel Reaction

This protocol describes the conversion of the alcohol precursor to the desired chloromethyl compound under mild Appel reaction conditions.

Workflow for Synthesis

Caption: Synthetic workflow for the title compound.

Step-by-Step Methodology:

-

Preparation: To a solution of tert-butyl 3-(hydroxymethyl)indole-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.2 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add carbon tetrachloride (1.5 eq) dropwise to the stirred solution. Causality Note: The combination of PPh₃ and CCl₄ generates the reactive phosphonium salt in situ, which activates the hydroxyl group for substitution. This is a mild alternative to harsher reagents like thionyl chloride, which can risk Boc group cleavage.

-

Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

| Parameter | Condition | Rationale |

| Starting Material | tert-Butyl 3-(hydroxymethyl)indole-1-carboxylate | Precursor with the required C3-substituent.[4][5] |

| Reagents | Triphenylphosphine (PPh₃), Carbon Tetrachloride (CCl₄) | Forms the reactive species for the Appel reaction, ensuring mild conversion. |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that solubilizes reagents and does not interfere with the reaction. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by warming to ensure completion. |

| Workup | Saturated Aqueous NaHCO₃ | Neutralizes acidic byproducts. |

| Purification | Silica Gel Chromatography | Separates the product from triphenylphosphine oxide and other impurities. |

Core Reactivity: An Electrophilic Workhorse

The synthetic power of this compound is rooted in its predictable electrophilic behavior at the C3-methylene carbon.

Caption: Key reactive sites and synthetic pathways.

Pillar 1: Nucleophilic Substitution (Sₙ2)

The chloromethyl group is highly susceptible to direct displacement by a wide array of nucleophiles in a classic Sₙ2 fashion.[2] This reaction is one of the most straightforward methods for C-C, C-N, C-O, and C-S bond formation at the indole-3-methyl position.

-

Mechanism: A nucleophile directly attacks the electrophilic methylene carbon, displacing the chloride leaving group in a single, concerted step.

-

Scope: The reaction tolerates a broad range of nucleophiles, including amines, thiols, alcohols, and carbanions (e.g., malonates, enolates).

-

Significance: This pathway provides direct access to a diverse library of 3-substituted indoles, which are prevalent in drug candidates.

Pillar 2: Friedel-Crafts Alkylation

In the presence of a Lewis acid, this compound serves as a potent alkylating agent for electron-rich aromatic and heteroaromatic compounds.[6][7][8]

-

Mechanism: The Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) coordinates to the chlorine atom, facilitating its departure and generating a resonance-stabilized indolyl-3-methyl carbocation. This potent electrophile is then attacked by the nucleophilic arene in a classic electrophilic aromatic substitution reaction.[7][9]

-

Scope: This reaction works best with activated arenes such as phenols, anilines, and other heterocycles like indoles or pyrroles.

-

Significance: This is the premier method for synthesizing bis(indolyl)methanes and other diarylmethane structures containing an indole moiety, many of which exhibit significant biological activity.[10][11]

Application in Advanced Synthesis: Building Biologically Active Scaffolds

The true measure of a synthetic reagent is its ability to facilitate the construction of complex and valuable molecules. Here, we detail a field-proven application of this compound in a Friedel-Crafts alkylation to synthesize bis(indolyl)methane derivatives.

Application Protocol: Lewis Acid-Catalyzed Synthesis of a Symmetrical Bis(indolyl)methane

This protocol describes the reaction of this compound with a second equivalent of a nucleophilic indole to form a C3-C3' linked bis(indolyl)methane scaffold.

Friedel-Crafts Alkylation Mechanism

Caption: Mechanism of Friedel-Crafts alkylation.

Step-by-Step Methodology:

-

Preparation: To a solution of tert-butyl 1H-indole-1-carboxylate (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere, add a Lewis acid such as aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C.

-

Reagent Addition: Prepare a separate solution of this compound (1.0 eq) in anhydrous DCE. Add this solution dropwise to the reaction mixture at 0 °C. Causality Note: The presence of the Lewis acid is critical to generate the highly electrophilic carbocation intermediate required for the alkylation of the second indole molecule.[6][7]

-

Reaction: Allow the reaction to stir at room temperature for 6-12 hours, monitoring its progress by TLC.

-

Workup: Carefully quench the reaction by pouring it over ice-water. Extract the product with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash sequentially with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired bis(indolyl)methane derivative.

This methodology has been instrumental in synthesizing analogs of natural products like the duocarmycins, which are potent antitumor agents that derive their activity from DNA alkylation.[12][13] The indolyl-3-methyl moiety serves as the key pharmacophore responsible for this biological action.

Conclusion

This compound is more than just a reagent; it is a strategic tool in the arsenal of the synthetic chemist. Its carefully balanced design—a protected indole core coupled with a potent electrophilic arm—provides a reliable and versatile platform for constructing complex molecular architectures. The ability to cleanly engage in both Sₙ2 and Friedel-Crafts reactions allows for the controlled and predictable introduction of the vital indolyl-3-methyl group. For researchers in drug development and natural product synthesis, mastering the application of this building block is a key step toward the efficient and innovative synthesis of next-generation bioactive molecules.

References

-

P. D. E. M. van den Heuvel, et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC - NIH. [Link]

-

C-Y. Liu, et al. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. MDPI. [Link]

-

Wikipedia (n.d.). Friedel–Crafts reaction. [Link]

-

Mettler Toledo (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

-

Organic Chemistry Portal (n.d.). Friedel-Crafts Alkylation. [Link]

-

ChemSynthesis (n.d.). tert-butyl 3-chloro-1H-indole-5-carboxylate. [Link]

-

Garg, N. (n.d.). Strategies for the Synthesis of Bioactive Molecules. Grantome. [Link]

-

Chemistry Steps (n.d.). Friedel–Crafts Alkylation. [Link]

-

Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. [Link]

-

B. Jiang, et al. (2014). An efficient Friedel–Crafts alkylation for the synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-diaryl oxindoles catalyzed by Dabco-based ionic liquids in water. New Journal of Chemistry. [Link]

-

M. C. de la Torre, et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

-

Chemical Synthesis Database (n.d.). tert-butyl 3-methyl-1H-indole-1-carboxylate. [Link]

-

Liu, C. Y., et al. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. PubMed. [Link]

-

Y. Liu, et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry. [Link]

-

PubChem (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. [Link]

-

C. S. Marques, et al. (2022). Synthesis of Bis(3‐indolyl)methanes Mediated by Potassium tert‐Butoxide. ChemistryOpen. [Link]

-

H. T. Le, et al. (2023). LiOtBu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air. RSC Advances. [Link]

Sources

- 1. Strategies for the Synthesis of Bioactive Molecules - Neil Garg [grantome.com]

- 2. Buy Tert-butyl 4-(chloromethyl)-1h-indole-1-carboxylate [smolecule.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. Friedel-Crafts Alkylation [organic-chemistry.org]

- 9. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 10. Synthesis of Bis(3‐indolyl)methanes Mediated by Potassium tert‐Butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LiOtBu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air - PMC [pmc.ncbi.nlm.nih.gov]